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Compound of Interest

Compound Name:
2-(1-methyl-1H-pyrazol-4-

yl)morpholine

CAS No.: 1375963-52-2

Cat. No.: B1457267 Get Quote

Executive Summary: The Morpholine Paradox
The morpholine ring is a ubiquitous pharmacophore in modern medicinal chemistry, prized for

its ability to lower lipophilicity (LogP) relative to piperidine and improve water solubility.

However, it presents a distinct "metabolic liability." The oxygen atom exerts an inductive effect

that lowers the pKa of the nitrogen (typically ~8.3), but the ring itself is prone to oxidative attack

by Cytochrome P450 enzymes, leading to rapid clearance via N-oxidation or

-carbon hydroxylation (ring opening).

This guide objectively compares structural modifications—ranging from simple substitutions to

complex bridged bioisosteres—that retain the morpholine's binding affinity while mitigating its

metabolic weaknesses.

The Baseline: Morpholine Metabolic Pathways[1]
To engineer a better morpholine, one must first understand its failure modes. The following

diagram illustrates the primary metabolic soft spots that necessitate structural modification.
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Figure 1: Primary metabolic clearance pathways of the morpholine ring. N-oxidation and

-C hydroxylation are the dominant mechanisms leading to high clearance.

Structural Modifications: Comparative Analysis
Strategy A: Steric Occlusion (C-Methylation)
The introduction of methyl groups at the C2, C3, or C5 positions creates steric hindrance that

blocks the approach of the CYP450 heme iron-oxo species.

Mechanism: The "Magic Methyl" effect. A methyl group at C2 or C6 forces the ring into a

specific chair conformation, reducing the entropic penalty of binding if the protein pocket

prefers that conformation.

Trade-off: Adds lipophilicity (+0.5 LogP per methyl), which may hurt solubility.

Strategy B: Electronic Deactivation (Fluorination)
Fluorine substitution is a high-impact strategy. The high electronegativity of fluorine pulls

electron density away from the C-H bonds, making them less susceptible to hydrogen atom

abstraction (HAT) by CYP450.

Mechanism:

-inductive effect.

pKa Modulation: Fluorine on the morpholine ring significantly lowers the pKa of the basic

nitrogen (often by 2–3 units), reducing lysosomal trapping and hERG liability.
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Conformational Bias: The gauche effect of fluorine can lock the ring into a preferred pucker,

potentially improving potency.

Strategy C: Scaffold Hopping (Bridged & Spiro Systems)
When simple substitution fails, rigidification is the answer. Bridged systems reduce the

conformational entropy of the ligand (rigidification), theoretically improving binding affinity (

).

Bridged Morpholines (e.g., 2-oxa-5-azabicyclo[2.2.1]heptane):

These are "backbone-constrained" analogs.[1][2]

They lock the lone pair vectors of the Nitrogen and Oxygen in specific orientations (e.g.,

"East-West" vs. "North-West"), which can drastically alter selectivity between receptor

subtypes.

Spiro-Morpholines (e.g., 2-azaspiro[3.3]heptane):

Counter-intuitive Insight: Replacing a morpholine with a 2-azaspiro[3.3]heptane often

lowers LogD despite adding carbon atoms. This is attributed to the increased basicity and

specific solvation shell of the spiro-amine.

Comparative Data: Morpholine vs. Modified
Analogs[4][5][6][7][8]
The following table synthesizes data from various SAR campaigns, standardizing the impact of

modifications on key physicochemical properties.
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zer

C-Methylation

2,6-
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holine
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Block

-oxidation;

conformation

al lock

Fluorination

2-

Fluoromorph

oline

+0.2 -2.0 to -3.0 High

Reduce

basicity

(hERG);

block

metabolism

Bridged

2-oxa-5-

azabicyclo[2.

2.1]heptane

+0.3 -0.5 High
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selectivity

Spiro

2-

azaspiro[3.3]

heptane

-0.5 to -1.0 +1.0 to +1.5 High
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space
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amine
-1.0 -2.5 Moderate

Reduce
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Note: Values are approximate relative to the parent morpholine and depend on the specific

scaffold context.

Decision Framework for Optimization
Use this logic flow to select the correct modification based on your lead compound's specific

failure mode.
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Figure 2: Decision tree for morpholine optimization based on specific DMPK or potency

liabilities.

Experimental Protocol: Microsomal Stability Assay
To validate the efficacy of these modifications, a robust microsomal stability assay is required.

This protocol measures the intrinsic clearance (

) of the parent morpholine versus its analogs.

Principle
The compound is incubated with liver microsomes (containing CYP450s) and NADPH

(cofactor). The disappearance of the parent compound is monitored over time via LC-MS/MS.

Materials
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Liver Microsomes: Human/Rat/Mouse (0.5 mg/mL final conc).

Cofactor Mix: 2 mM NADPH in phosphate buffer.

Quench Solution: Acetonitrile containing internal standard (e.g., Tolbutamide).

Step-by-Step Workflow
Preparation:

Prepare a 1 µM solution of the test compound (Morpholine analog) in phosphate buffer

(pH 7.4).

Pre-incubate compound with microsomes for 5 minutes at 37°C.

Initiation:

Add NADPH solution to initiate the reaction (Time

).

Control: Run a parallel incubation without NADPH to rule out chemical instability.

Sampling:

At defined time points (0, 5, 15, 30, 45 min), remove 50 µL aliquots.

Immediately dispense into 150 µL of ice-cold Quench Solution. This precipitates proteins

and stops metabolism.

Analysis:

Centrifuge samples at 4000 rpm for 20 min.

Inject supernatant into LC-MS/MS.

Monitor the transition of the parent ion

.
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Calculation:

Plot

vs. Time.

Slope

= elimination rate constant.

.

.

Success Criteria: A successful modification (e.g., bridging) should increase

by >2-fold compared to the parent morpholine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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